molecular formula C18H29N3O2 B6986568 Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B6986568
M. Wt: 319.4 g/mol
InChI Key: GKMKJXITYCCMPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-5-20(12-15-7-6-9-19-11-15)13-16-8-10-21(14-16)17(22)23-18(2,3)4/h6-7,9,11,16H,5,8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMKJXITYCCMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving suitable amine and aldehyde precursors.

    Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

    Attachment of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[[ethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

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